REACTION_CXSMILES
|
[K+].[P:2]([O-:14])([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])([O:4][C:5]([CH3:8])([CH3:7])[CH3:6])=[O:3].Cl.[OH-].C[N+](C)(C)C.C(OP([O-])(OC(C)(C)C)=O)(C)(C)C.C[N+](C)(C)C.[Cl:40][CH2:41]I>CO.C(COC)OC>[P:2]([O:14][CH2:41][Cl:40])([O:4][C:5]([CH3:7])([CH3:8])[CH3:6])([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:3] |f:0.1,3.4,5.6|
|
Name
|
Di-tert-butyl phosphate potassium salt
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[K+].P(=O)(OC(C)(C)C)(OC(C)(C)C)[O-]
|
Name
|
|
Quantity
|
15 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
[OH-].C[N+](C)(C)C
|
Name
|
tetramethylammonium di-tert-butyl-phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OP(=O)(OC(C)(C)C)[O-].C[N+](C)(C)C
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
ClCI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with efficient stirring at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition of acid
|
Type
|
CUSTOM
|
Details
|
the precipitation of potassium chloride
|
Type
|
FILTRATION
|
Details
|
The solid is then filtered
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
TEMPERATURE
|
Details
|
cooled by a salt/ice bath with efficient stirring
|
Type
|
CUSTOM
|
Details
|
to give the elude product
|
Type
|
STIRRING
|
Details
|
stirred for 1-2 hours
|
Duration
|
1.5 (± 0.5) h
|
Type
|
FILTRATION
|
Details
|
The reaction is then filtered
|
Type
|
CONCENTRATION
|
Details
|
to concentrate the solution in DME
|
Type
|
CUSTOM
|
Details
|
The chloromethyl di-tert-butyl phosphate 12-16% in DME is used in the synthesis of 4-(5-(2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)-1-methyl-1-((phosphonooxy)methyl)piperazin-1-ium without further purifications (60% yield)
|
Name
|
|
Type
|
|
Smiles
|
P(=O)(OC(C)(C)C)(OC(C)(C)C)OCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |